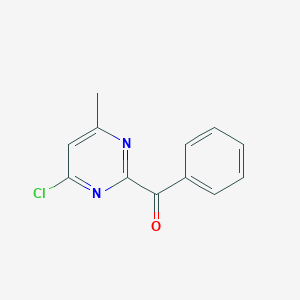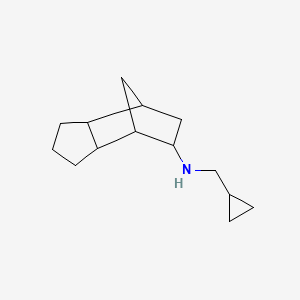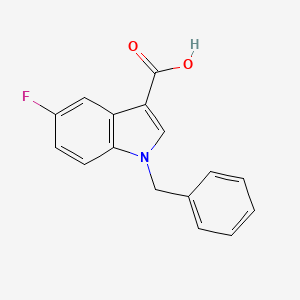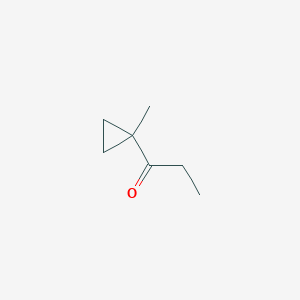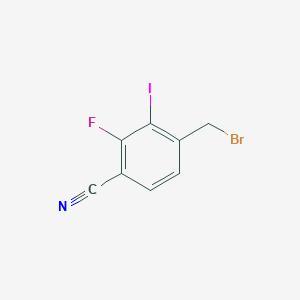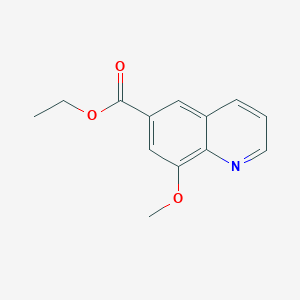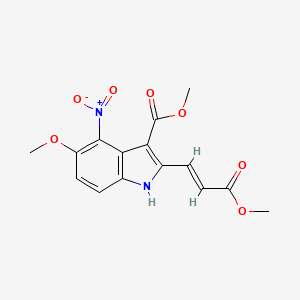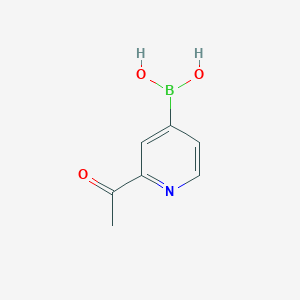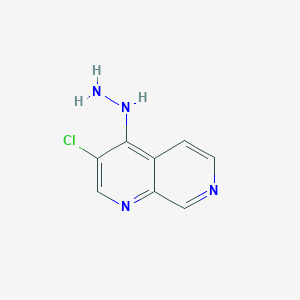
3-Chloro-4-hydrazinyl-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Méthodes De Préparation
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .
Analyse Des Réactions Chimiques
3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Chloro-4-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-Chloro-4-hydrazinyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its use in drug development for bacterial infections.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13) |
Clé InChI |
CBPRKAFLFPKBIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=NC=C(C(=C21)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


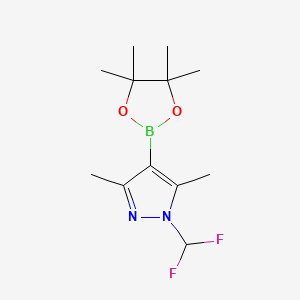

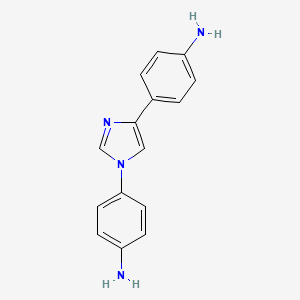
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
